GPR35 Antagonism Inactivity: A Defined Selectivity Filter Versus the Reference Antagonist CID2745687
In a BRET-based GPR35 antagonism assay using human GPR35-Galpha13 SPASM sensor cells, the target compound ethyl 4-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamido)benzoate was classified as 'inactive' at the highest tested concentration, corresponding to an IC50 > 100 µM [1]. In contrast, the reference antagonist CID2745687, used as a positive control at 10 µM, consistently produced robust inhibition of the zaprinast-induced signal [1]. This >10-fold window in activity defines the target compound as a clean negative control for GPR35 counter-screening, a property not guaranteed by other pyrazole carboxamides in the same library.
| Evidence Dimension | GPR35 Antagonism (IC50) |
|---|---|
| Target Compound Data | IC50 > 100 µM (inactive) |
| Comparator Or Baseline | CID2745687 (positive control): active at 10 µM |
| Quantified Difference | >10-fold difference in potency; target compound shows no antagonism at concentrations where the reference is fully active |
| Conditions | BRET assay, human GPR35-Galpha13 SPASM sensor HEK293 cells, agonist: 300 µM zaprinast, antagonist control: 10 µM CID2745687 [1] |
Why This Matters
For laboratories screening compound libraries against GPCR panels, this defined inactivity against GPR35 provides a predictable selectivity baseline that simplifies hit deconvolution and reduces false-positive triage.
- [1] ECBD. GPR35 antagonism assay (EOS300038). Available at: https://ecbd.eu/assays/EOS300038 View Source
